molecular formula C6H14N2O2 B14006370 Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- CAS No. 89937-49-5

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-

Cat. No.: B14006370
CAS No.: 89937-49-5
M. Wt: 146.19 g/mol
InChI Key: SHXZSCCKOFJJMQ-UHFFFAOYSA-N
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Description

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is a chemical compound with the molecular formula C6H14N2O2 It is known for its unique structure, which includes a hydrazinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- typically involves the reaction of isopropylhydrazine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 1-methylethyl ester
  • Isobutyric acid, isopropyl ester
  • Isopropyl isobutyrate

Uniqueness

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties This differentiates it from other similar compounds that lack this functional group

Properties

CAS No.

89937-49-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[amino(propan-2-yl)amino]propanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(2)8(7)5(3)6(9)10/h4-5H,7H2,1-3H3,(H,9,10)

InChI Key

SHXZSCCKOFJJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C(=O)O)N

Origin of Product

United States

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